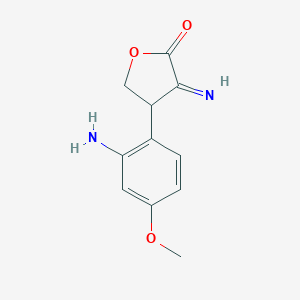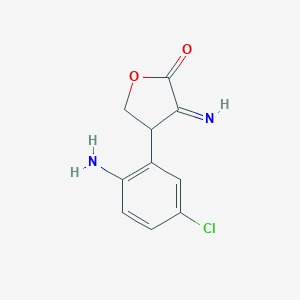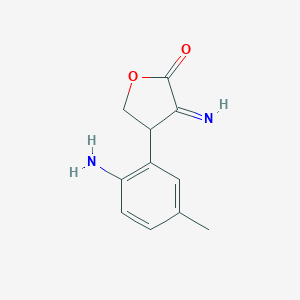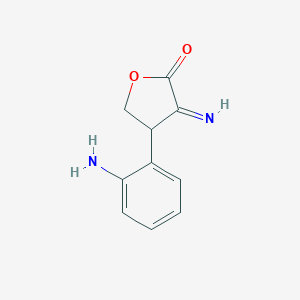![molecular formula C23H18F2N2S3 B292437 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292437.png)
2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, also known as BFPPT, is a synthetic compound that has gained attention for its potential use in scientific research. This compound belongs to the class of cyclopenta-fused heterocyclic compounds and has shown promising results in various studies.
Wirkmechanismus
2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine exerts its effects by selectively inhibiting the function of P2X7 receptors. P2X7 receptors are known to play a role in various physiological processes, including inflammation, pain, and immune response. By inhibiting the function of these receptors, 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to have various biochemical and physiological effects. Studies have shown that 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can inhibit the release of cytokines, which are involved in inflammation and immune response. 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is its selectivity for P2X7 receptors. This makes it a useful tool for studying the function of these receptors in various diseases. 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is also relatively easy to synthesize, making it readily available for research purposes.
One limitation of 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is its potential toxicity. Studies have shown that 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can induce cell death in non-cancerous cells at high concentrations. This highlights the importance of careful dosing and safety considerations when using 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine. One area of interest is the development of 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine derivatives that have improved selectivity and potency for P2X7 receptors. Another area of interest is the use of 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine as a potential anti-cancer agent. Further research is needed to determine the efficacy and safety of 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine in cancer treatment.
In conclusion, 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a synthetic compound that has shown promising results in various scientific research applications. Its selectivity for P2X7 receptors makes it a useful tool for studying the function of these receptors in various diseases. Further research is needed to fully understand the potential of 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine in scientific research and its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves a multi-step reaction sequence that starts with the reaction of 4-fluorobenzyl mercaptan with 2,4-dichloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine. The reaction is carried out in the presence of a base and a solvent. The resulting intermediate is then treated with a reducing agent to obtain the final product, 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has shown potential in various scientific research applications. One of the main areas of interest is its use as a probe for studying the function of P2X7 receptors. P2X7 receptors are a type of ion channel that is involved in various physiological processes, including inflammation, pain, and immune response. 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to selectively inhibit the function of P2X7 receptors, making it a useful tool for studying the role of these receptors in various diseases.
Another area of interest is the use of 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine as a potential anti-cancer agent. Studies have shown that 2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can induce apoptosis (cell death) in cancer cells, making it a promising candidate for further research in this area.
Eigenschaften
Molekularformel |
C23H18F2N2S3 |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
10,12-bis[(4-fluorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C23H18F2N2S3/c24-16-8-4-14(5-9-16)12-28-21-20-18-2-1-3-19(18)30-22(20)27-23(26-21)29-13-15-6-10-17(25)11-7-15/h4-11H,1-3,12-13H2 |
InChI-Schlüssel |
NPQUPWWOGWBUMG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC3=C2C(=NC(=N3)SCC4=CC=C(C=C4)F)SCC5=CC=C(C=C5)F |
Kanonische SMILES |
C1CC2=C(C1)SC3=C2C(=NC(=N3)SCC4=CC=C(C=C4)F)SCC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292355.png)
![ethyl (3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292356.png)
![ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292360.png)




![2-(4-methylphenyl)-3,4-diphenyl-6-[2-(1-pyrrolidinyl)ethyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292368.png)
![2-(3-chlorophenyl)-6-isopropyl-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292369.png)
![2-(2-fluorophenyl)-3,4-diphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292370.png)
![2-(4-chlorophenyl)-3,4-dimethyl-7-(4-methyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292371.png)
![2-(4-chlorophenyl)-7-(2,3-dihydro-1H-indol-1-yl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292372.png)
![7-chloro-2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292376.png)
![7-chloro-2-(4-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292377.png)